

**Application Notes and Protocols: CRISPR-Cas9** 

**Knockout of PKM2 and Activator Studies** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | PKM2 activator 10 |           |
| Cat. No.:            | B11928468         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction to Pyruvate Kinase M2 (PKM2)

Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1][2] In mammals, there are four isoforms of pyruvate kinase: PKL, PKR, PKM1, and PKM2.[2] While most differentiated tissues express the highly active PKM1 isoform, many cancer cells predominantly express the PKM2 isoform.[2] This switch is a key feature of the metabolic reprogramming in cancer known as the Warburg effect, where cells favor glycolysis over mitochondrial oxidative phosphorylation, even in the presence of oxygen.[3][4]

PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[3][5] In tumor cells, PKM2 is often found in its dimeric form, which has lower catalytic activity.[1][2] This "slowing down" of glycolysis allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce the nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[3][6] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for genes involved in cell proliferation and angiogenesis, such as HIF-1α.[5][7][8]

### Part 1: CRISPR-Cas9 Mediated Knockout of PKM2



## Application Note: Rationale and Implications of PKM2 Knockout

Targeting PKM2 through gene knockout is a powerful strategy to investigate its role in cancer biology and to validate it as a therapeutic target. The CRISPR-Cas9 system offers a precise and efficient method for creating permanent loss-of-function mutations in the PKM gene.[9]

Rationale: By knocking out PKM2, researchers can directly assess the consequences of its absence on cancer cell phenotype. The primary hypothesis is that the loss of PKM2 will disrupt the metabolic advantages it provides to tumor cells.

#### **Expected Outcomes:**

- Inhibition of Proliferation: The lack of PKM2 is expected to impair the anabolic processes that support rapid cell division. Studies have shown that siRNA-mediated knockdown of PKM2 significantly inhibits the proliferation of cancer cells.[10]
- Suppression of Migration and Invasion: PKM2 has been linked to epithelial-mesenchymal
  transition (EMT) and the expression of proteins like matrix metalloproteinase 2 (MMP-2) and
  vascular endothelial growth factor (VEGF).[10][11] Its knockout is anticipated to reduce the
  migratory and invasive capabilities of cancer cells.
- Metabolic Reprogramming: Loss of PKM2 may force cells to rely more on oxidative phosphorylation, leading to decreased glucose uptake and lactate production, and increased oxygen consumption. Knockdown of PKM2 has been shown to decrease glucose uptake by 25% and ATP generation by 20% in A549 lung cancer cells, while increasing mitochondrial respiratory capacity by 13%.[10]
- Induction of Apoptosis: By disrupting the metabolic balance and oncogenic signaling, PKM2 removal may render cancer cells more susceptible to apoptosis.

These studies are critical for understanding the fundamental reliance of certain cancers on the PKM2 isoform and for predicting the potential efficacy of PKM2-targeted therapies.

## Data Summary: Effects of PKM2 Knockdown/Knockout in Cancer Cells



| Cell Line                        | Method                  | Key Quantitative<br>Findings                                                                                                                                                                                                       | Reference |
|----------------------------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| A549 (Lung<br>Adenocarcinoma)    | siRNA Knockdown         | - 25% decrease in glucose uptake 20% decrease in ATP generation 13% increase in mitochondrial respiratory capacity Significant inhibition of cell proliferation Decreased expression of GLUT1, ATP citrate lyase, MMP-2, and VEGF. | [10]      |
| HeLa & SiHa (Cervical<br>Cancer) | shRNA Knockdown         | - Significant inhibition of cell proliferation, migration, and invasion Suppression of epithelial-mesenchymal transition (EMT) Inhibition of Wnt/β-catenin signaling.                                                              | [11]      |
| HaCaT<br>(Keratinocytes)         | CRISPR/Cas9<br>Knockout | - Elimination of PKM1 splicing (leading to only PKM2 expression) reduces overall PKM2 expression and impedes cell proliferation.                                                                                                   | [12]      |



# Experimental Workflow: CRISPR-Cas9 Knockout of PKM2



Click to download full resolution via product page

Caption: Workflow for generating a PKM2 knockout cell line using CRISPR-Cas9.

#### Protocol: CRISPR-Cas9 Mediated Knockout of PKM2

This protocol provides a general framework for knocking out the PKM gene in a mammalian cancer cell line.



- 1. sgRNA Design and Vector Preparation a. Design: Use online tools (e.g., Benchling, CRISPR Design Tool) to design at least two single guide RNAs (sgRNAs) targeting a conserved, early exon of the PKM gene (exon 10 is specific to PKM2).[9][13] Choose sgRNAs with high ontarget scores and low predicted off-target effects. b. Cloning: Synthesize and anneal complementary oligonucleotides for the chosen sgRNAs. Clone the annealed oligos into a suitable all-in-one lenti-CRISPR vector that co-expresses Cas9 and the sgRNA (e.g., LentiCRISPRv2). c. Verification: Verify the correct insertion of the sgRNA sequence into the vector by Sanger sequencing.
- 2. Cell Transfection or Lentiviral Transduction a. Cell Culture: Culture the target cancer cell line (e.g., HeLa, A549) under standard conditions to ~70-80% confluency. b. Delivery: i. Transfection: Transfect the cells with the sgRNA/Cas9 plasmid using a suitable lipid-based transfection reagent according to the manufacturer's instructions. ii. Lentiviral Transduction (Recommended for higher efficiency): Co-transfect HEK293T cells with the sgRNA/Cas9 lentiviral vector and packaging plasmids to produce lentiviral particles. Harvest the virus-containing supernatant and use it to transduce the target cancer cells.[14]
- 3. Selection and Monoclonal Isolation a. Antibiotic Selection: 48 hours post-transfection/transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be predetermined via a kill curve.[15] b. Monoclonal Isolation: After 7-10 days of selection, surviving cells should form distinct colonies. Isolate single colonies using cloning cylinders or by serial dilution into 96-well plates to establish monoclonal cell lines.[14]
- 4. Validation of PKM2 Knockout a. Genomic DNA Extraction: Expand the monoclonal populations and extract genomic DNA. b. PCR and Sequencing: Amplify the genomic region targeted by the sgRNA using PCR. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that confirm successful gene editing.[14][15] c. Western Blot: Lyse cells from each validated clone and perform a Western blot using an antibody specific for PKM2 to confirm the absence of protein expression. This is the definitive validation of a functional knockout.

### Part 2: Studies with PKM2 Activator 10



## **Application Note: Therapeutic Strategy of PKM2 Activation**

While PKM2 knockout is an invaluable research tool, a promising therapeutic strategy involves the pharmacological activation of PKM2. Small molecule activators are designed to stabilize the active, tetrameric form of PKM2.[5][6]

Mechanism of Action: PKM2 activators bind to an allosteric site on the PKM2 protein, promoting and stabilizing its tetrameric conformation.[6] This action increases the enzyme's catalytic efficiency, driving the glycolytic pathway forward towards pyruvate and ATP production. This effectively reverses the metabolic phenotype of the Warburg effect.[16]

#### Therapeutic Potential:

- Metabolic Rewiring: By forcing a high glycolytic flux, activators reduce the availability of upstream metabolites needed for anabolic synthesis, thereby starving cancer cells of the building blocks required for proliferation.[6]
- Tumor Growth Inhibition: Preclinical studies with PKM2 activators like TEPP-46 have demonstrated significant delays in tumor formation and a reduction in tumor burden in xenograft models.[6]
- Targeted Approach: Since PKM2 is preferentially expressed in cancer cells, activators offer a targeted approach to disrupt tumor metabolism with potentially fewer side effects on normal tissues that primarily express PKM1.[17]

While "Activator 10" is not a widely cited specific compound, compounds like DASA-10 and TEPP-46 serve as foundational examples of this drug class.[6][8] These studies are crucial for developing novel metabolic therapies for cancer.

### **Data Summary: Effects of PKM2 Activators**



| Activator                  | Cell Line / Model        | Key Quantitative<br>Findings                                                                                                                                                | Reference |
|----------------------------|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| TEPP-46                    | Xenograft Tumor<br>Model | - Increased PKM2 tetramerization Decreased intratumoral levels of lactate, ribose phosphate, and serine Significant delay in tumor formation and reduction in tumor burden. | [6]       |
| DASA-10                    | A549 (Lung Cancer)       | - Prevented ROS-<br>induced decrease in<br>PKM2 activity.                                                                                                                   | [8]       |
| Compound 2 (ML-265 analog) | Rat Retinas (in vivo)    | - Increased PK activity up to $183 \pm 4\%$ AC <sub>50</sub> = $299 \pm 42$ nM.                                                                                             | [18]      |
| ML-265                     | Rat Retinas (in vivo)    | - Increased PK activity<br>up to 202 $\pm$ 8% AC <sub>50</sub><br>= 866 $\pm$ 176 nM.                                                                                       | [18]      |

## **PKM2 Signaling and Activator Mechanism**





Click to download full resolution via product page

Caption: PKM2 regulation in cancer and the mechanism of small molecule activators.

#### Protocol: In Vitro Treatment with a PKM2 Activator

This protocol outlines the treatment of cancer cells with a PKM2 activator to assess its effects on cell viability and metabolism.

### Methodological & Application





- 1. Cell Preparation a. Culture: Culture a PKM2-expressing cancer cell line (e.g., A549) in appropriate media. b. Seeding: Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for metabolic assays) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
- 2. Compound Treatment a. Preparation: Prepare a stock solution of the PKM2 activator (e.g., "Activator 10" or TEPP-46) in a suitable solvent like DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 100  $\mu$ M). Include a vehicle control (DMSO) group. b. Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the activator or vehicle control. c. Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- 3. Measurement of Cellular Effects a. Cell Viability/Proliferation Assay: i. After incubation, add a viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo) to each well according to the manufacturer's protocol. ii. Measure the absorbance or luminescence using a plate reader. iii. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value. b. Pyruvate Kinase Activity Assay: i. After treatment, wash and lyse the cells. ii. Measure the total pyruvate kinase activity in the cell lysates using a commercial PK activity assay kit. This assay typically measures the rate of pyruvate formation, which is coupled to the oxidation of NADH by lactate dehydrogenase. iii. Compare the PK activity in activator-treated cells to the vehicle control. c. Metabolite Analysis (Metabolomics): i. After treatment, rapidly quench metabolic activity and extract intracellular metabolites. ii. Analyze the levels of key glycolytic intermediates (e.g., PEP, serine, ribose-5-phosphate) and products (pyruvate, lactate) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). iii. Compare metabolite profiles between activator-treated and control cells to confirm the expected metabolic shift.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Methodological & Application





- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. PKM2 in carcinogenesis and oncotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 8. Emerging roles of PKM2 in cell metabolism and cancer progression PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research CD Biosynsis [biosynsis.com]
- 10. Knockdown of PKM2 Suppresses Tumor Growth and Invasion in Lung Adenocarcinoma -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of PKM2 suppresses tumor progression in human cervical cancer by modulating epithelial—mesenchymal transition via Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reciprocal abrogation of PKM isoforms: contradictory outcomes and differing impact of splicing signal on CRISPR/Cas9 mediates gene editing in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. CRISPR Cas9 Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 16. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 17. What are PKM2 stimulants and how do they work? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR-Cas9 Knockout of PKM2 and Activator Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b11928468#crispr-cas9-knockout-of-pkm2-and-activator-10-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com